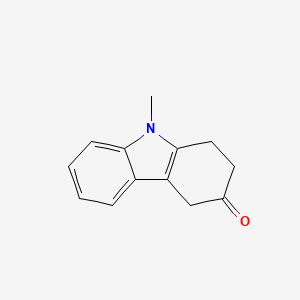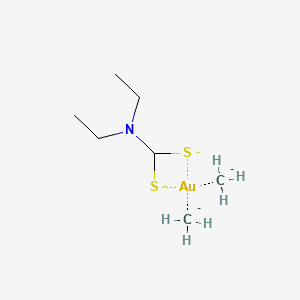
(N,N-Diethyldithiocarbamato)dimethyl gold(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is an organometallic compound that contains gold in its +3 oxidation stateIt is a yellow crystalline solid that is stable at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N,N-Diethyldithiocarbamato)dimethyl gold(III) typically involves the reaction of chloroauric acid with sodium diethyldithiocarbamate. The reaction proceeds as follows:
- Dissolve chloroauric acid in water to generate Au(III) ions.
- Add sodium diethyldithiocarbamate to the solution, which reacts with the Au(III) ions to form the desired complex .
Industrial Production Methods
In industrial settings, the production of (N,N-Diethyldithiocarbamato)dimethyl gold(III) may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(N,N-Diethyldithiocarbamato)dimethyl gold(III) undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form elemental gold and other by-products.
Substitution Reactions: It can undergo ligand exchange reactions with other ligands, leading to the formation of new gold complexes.
Common Reagents and Conditions
Thermal Decomposition: This reaction typically requires high temperatures and an inert atmosphere to prevent oxidation.
Substitution Reactions: These reactions often involve the use of other ligands and may require specific solvents and temperatures to proceed efficiently.
Major Products Formed
Thermal Decomposition: Elemental gold and various organic by-products.
Substitution Reactions: New gold complexes with different ligands.
Aplicaciones Científicas De Investigación
(N,N-Diethyldithiocarbamato)dimethyl gold(III) has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (N,N-Diethyldithiocarbamato)dimethyl gold(III) exerts its effects involves the interaction of the gold center with various molecular targets. The gold center can coordinate with different ligands, leading to the formation of new complexes. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylgold(III) Diethyldithiocarbamate: Another gold(III) complex with similar properties.
Gold(III) Di-isopropyldithiocarbamate: Used in similar applications, such as thin film deposition.
Gold(III) Methylsarcosinedithiocarbamate: Known for its potential therapeutic applications.
Uniqueness
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H17AuNS2-4 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
carbanide;diethylaminomethanedithiolate;gold |
InChI |
InChI=1S/C5H13NS2.2CH3.Au/c1-3-6(4-2)5(7)8;;;/h5,7-8H,3-4H2,1-2H3;2*1H3;/q;2*-1;/p-2 |
Clave InChI |
VITAMKGJVSTWRT-UHFFFAOYSA-L |
SMILES canónico |
[CH3-].[CH3-].CCN(CC)C([S-])[S-].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)


![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)
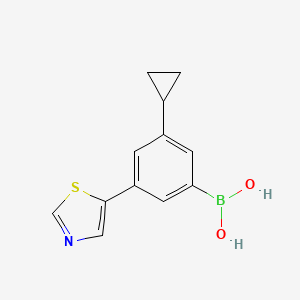
![1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094057.png)
![3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14094069.png)
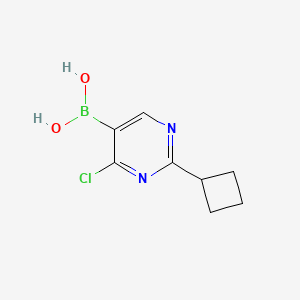
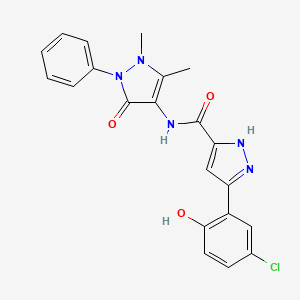
![3-(2-fluorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094088.png)
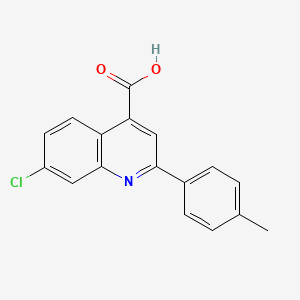
![1-(4-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094090.png)
